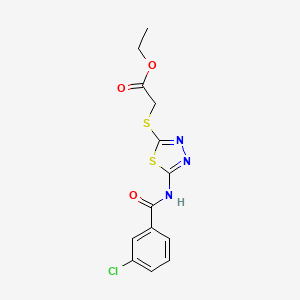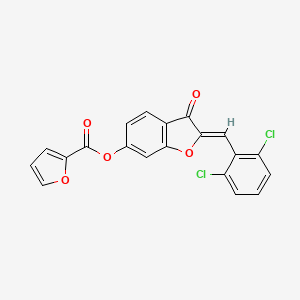
N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as CRF-1 receptor antagonist, is a chemical compound that has been extensively studied by scientists due to its potential therapeutic applications.
Wirkmechanismus
N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide acts as a competitive antagonist of the this compound receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. By blocking the binding of CRF to its receptor, this compound can inhibit the downstream signaling pathways that are involved in stress response.
Biochemical and physiological effects:
Studies have shown that this compound can reduce anxiety-like behavior in animal models and improve the symptoms of depression in human patients. This compound can also decrease drug-seeking behavior and prevent relapse in addiction models. Moreover, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments is its high potency and selectivity as a this compound receptor antagonist. This compound can be used to study the role of this compound receptor in various physiological and pathological processes. However, one of the limitations is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One of them is to investigate its potential therapeutic applications in other diseases such as chronic pain, irritable bowel syndrome, and post-traumatic stress disorder. Another direction is to develop more potent and selective this compound receptor antagonists that can overcome the limitations of this compound. Furthermore, the use of this compound in combination with other drugs or therapies can also be explored to enhance its efficacy and reduce its side effects.
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. Its high potency and selectivity as a this compound receptor antagonist make it a valuable tool for scientific research. Further studies are needed to explore its full potential and develop more effective treatments for various diseases.
Synthesemethoden
The synthesis of N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves the reaction of 6-chloropyridin-3-amine with 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting compound is then purified through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide receptor antagonists have been studied for their potential therapeutic applications in various diseases such as anxiety, depression, and addiction. This compound has been shown to be a potent and selective this compound receptor antagonist that can block the stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Eigenschaften
IUPAC Name |
N-(6-chloropyridin-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-2-7-18-8-5-11(6-9-18)14(19)17-12-3-4-13(15)16-10-12/h1,3-4,10-11H,5-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITXHQMWMPNYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2469092.png)
![[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride](/img/structure/B2469093.png)



![N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2469100.png)



